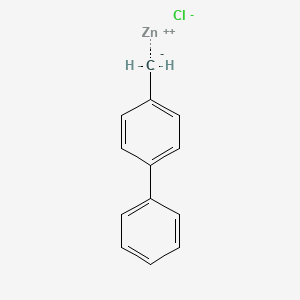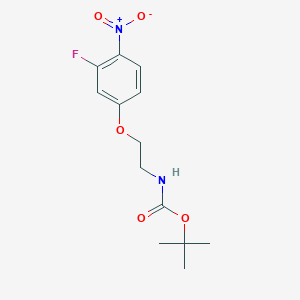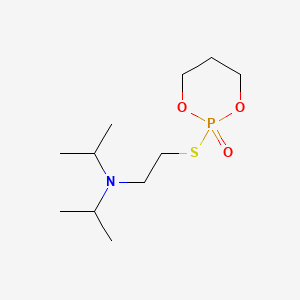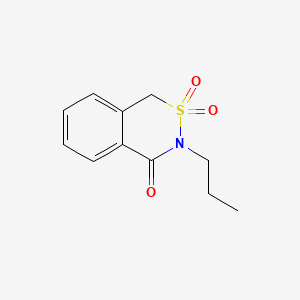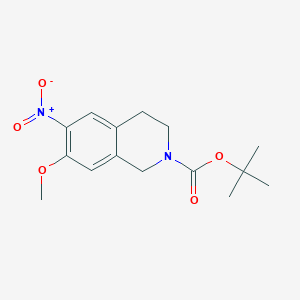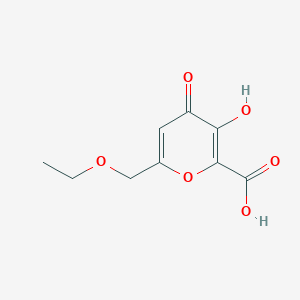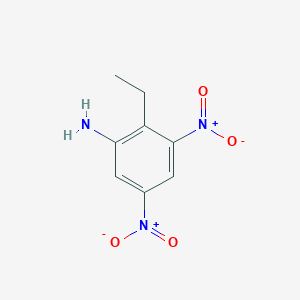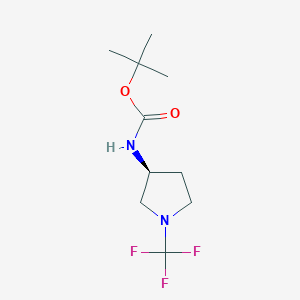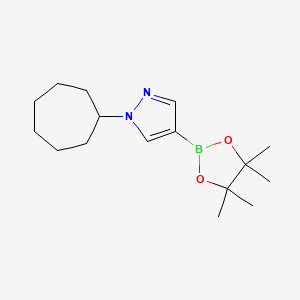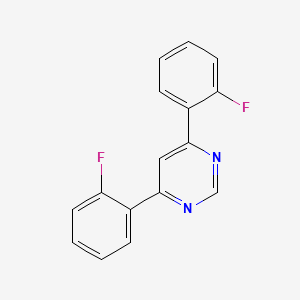
4,6-Bis(2-fluorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two 2-fluorophenyl groups attached to the 4 and 6 positions of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2-fluorophenyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-fluorobenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
4,6-Bis(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents and conditions used .
科学研究应用
4,6-Bis(2-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its unique chemical properties.
作用机制
The mechanism of action of 4,6-Bis(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of tyrosine kinases, which are crucial in cancer cell proliferation . The compound’s fluorine atoms enhance its binding affinity and specificity to the target molecules .
相似化合物的比较
Similar Compounds
- 4,6-Bis(4-fluorophenyl)pyrimidine
- 4,6-Diphenylpyrimidine
- 4,6-Bis(2-chlorophenyl)pyrimidine
Uniqueness
4,6-Bis(2-fluorophenyl)pyrimidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing targeted therapies and advanced materials .
属性
分子式 |
C16H10F2N2 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC 名称 |
4,6-bis(2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C16H10F2N2/c17-13-7-3-1-5-11(13)15-9-16(20-10-19-15)12-6-2-4-8-14(12)18/h1-10H |
InChI 键 |
DSQBFDYWMKNVAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)C3=CC=CC=C3F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)


![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
